molecular formula C19H30N2O B5323270 [4-(1-ADAMANTYL)PIPERAZINO](CYCLOBUTYL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](CYCLOBUTYL)METHANONE

Cat. No.: B5323270
M. Wt: 302.5 g/mol
InChI Key: FBMOZCZSIDLJLF-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a compound that features a unique structure combining an adamantyl group, a piperazine ring, and a cyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways .

Medicine: In medicine, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In industry, this compound is used in the development of new materials with unique properties. Its structure can impart stability and functionality to polymers and other materials .

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The adamantyl group provides rigidity and stability, while the piperazine ring can interact with various biological molecules. The cyclobutyl moiety may enhance the compound’s binding affinity and specificity .

Molecular Targets and Pathways: The compound may target specific proteins or enzymes involved in critical biochemical pathways. By binding to these targets, it can modulate their activity and influence various physiological processes .

Comparison with Similar Compounds

Uniqueness: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is unique due to its combination of an adamantyl group, a piperazine ring, and a cyclobutyl moiety. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c22-18(17-2-1-3-17)20-4-6-21(7-5-20)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMOZCZSIDLJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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